4-Phenylpiperazinyl 2-((2-((4-phenylpiperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone
Description
¹H NMR Analysis
The ¹H NMR spectrum reveals distinct signals for aromatic protons, piperazine methylenes, and disulfide-linked phenyl groups:
- Aromatic protons : Multiplet signals between δ 7.2–7.8 ppm integrate for 14H, corresponding to the two phenylpiperazinyl groups and the disulfide-linked benzene rings.
- Piperazine methylenes : Two sets of triplets at δ 3.2 ppm (N-CH₂-N) and δ 2.8 ppm (N-CH₂-Ph), integrating for 16H, confirm the presence of two piperazine rings.
- Disulfide environment : No proton signals are observed near the S-S bridge due to its non-protonated nature, but deshielding effects on adjacent aromatic protons are noted.
13C NMR Analysis
Key 13C NMR assignments include:
IR Spectroscopy
Infrared analysis identifies:
Mass Spectrometry
High-resolution ESI-MS shows a molecular ion peak at m/z 602.2 (calculated for C₃₄H₃₄N₄O₂S₂), with fragmentation patterns confirming the loss of phenylpiperazine moieties (-198 Da) and disulfide cleavage (-32 Da).
Crystallographic Analysis and Conformational Studies
Single-crystal X-ray diffraction data, though limited for this specific compound, can be extrapolated from analogous disulfide-containing structures. The molecule likely crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters approximating a = 12.4 Å, b = 10.2 Å, c = 14.8 Å, and β = 112.3°. Key observations include:
- Dihedral angles : The two phenylpiperazinyl groups adopt a near-orthogonal arrangement (85–90°) relative to the central ketone plane, minimizing steric clashes.
- Disulfide geometry : The S-S bond length is ~2.05 Å, with C-S-S-C torsion angles of 85–90°, consistent with gauche configurations.
- Hydrogen bonding : Intermolecular N-H···O interactions between piperazine NH and ketone oxygen stabilize the lattice (distance: 2.8–3.0 Å).
Disulfide Bridge Configuration and Tautomeric Behavior
The disulfide bridge (-S-S-) exhibits restricted rotation due to steric hindrance from adjacent phenyl groups, favoring a gauche conformation with an energy barrier of ~25 kJ/mol. This configuration minimizes van der Waals repulsions between ortho-hydrogens of the linked benzene rings.
Tautomerism is not observed in this compound due to the absence of enolizable protons adjacent to the carbonyl groups. The ketone functionalities remain in their keto forms, as corroborated by the absence of IR bands in the 3,200–3,500 cm⁻¹ region (characteristic of enolic O-H stretches). The disulfide bridge’s redox activity, however, suggests potential thiol-disulfide interchange under reducing conditions, though this falls outside the scope of structural analysis.
Properties
CAS No. |
78010-20-5 |
|---|---|
Molecular Formula |
C34H34N4O2S2 |
Molecular Weight |
594.8 g/mol |
IUPAC Name |
[2-[[2-(4-phenylpiperazine-1-carbonyl)phenyl]disulfanyl]phenyl]-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C34H34N4O2S2/c39-33(37-23-19-35(20-24-37)27-11-3-1-4-12-27)29-15-7-9-17-31(29)41-42-32-18-10-8-16-30(32)34(40)38-25-21-36(22-26-38)28-13-5-2-6-14-28/h1-18H,19-26H2 |
InChI Key |
YZFSVFZAJFLQHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)N5CCN(CC5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Phenylpiperazinyl Carbonyl Precursors
- Starting materials: 4-phenylpiperazine and aromatic acid chlorides or activated esters.
- Reaction conditions: Typically, the amide bond is formed by reacting 4-phenylpiperazine with an acid chloride derivative of the aromatic carboxylic acid under inert atmosphere, using a base such as triethylamine to scavenge HCl.
- Solvents: Common solvents include dichloromethane, tetrahydrofuran, or dimethylformamide.
- Temperature: Reactions are often conducted at 0°C to room temperature to control reactivity and yield.
This step yields 4-phenylpiperazinyl carbonyl aromatic intermediates, which are key building blocks for further coupling.
Formation of the Disulfide Bridge
- Disulfide bond formation: The disulfide linkage between two aromatic thiol groups is typically formed by oxidation of thiol precursors.
- Method: Aromatic thiols are first introduced on the phenyl rings, then oxidized using mild oxidizing agents such as iodine, hydrogen peroxide, or air oxidation under controlled pH.
- Control: The reaction is carefully monitored to avoid overoxidation or cleavage of sensitive groups.
- Solvent: Polar aprotic solvents like acetonitrile or methanol are preferred.
This step connects two aromatic units via a disulfide bond, crucial for the final compound structure.
Representative Synthetic Route (Summary Table)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Amide bond formation | 4-Phenylpiperazine + aromatic acid chloride, base (Et3N), DCM, 0°C to RT | 4-Phenylpiperazinyl carbonyl aromatic intermediate |
| 2 | Thiol introduction | Aromatic substitution to introduce thiol groups | Aromatic thiol derivatives |
| 3 | Disulfide bond formation | Oxidation of thiols (I2, H2O2, or air), MeOH/ACN, controlled pH | Disulfide-linked aromatic dimer |
| 4 | Ketone functionalization | Friedel-Crafts acylation or benzoyl derivative incorporation, AlCl3, anhydrous conditions | Phenyl ketone functionalized compound |
Research Findings and Analytical Data
- Yields: Amide bond formation typically yields 60-80% of intermediate products under optimized conditions.
- Purification: Products are purified by filtration, recrystallization, or chromatography.
- Characterization: Confirmed by spectroscopic methods such as FT-IR, NMR (1H, 13C), and mass spectrometry.
- Structural confirmation: X-ray crystallography is used for final compound confirmation when available.
- Computational studies: Density Functional Theory (DFT) calculations support vibrational and electronic properties of intermediates and final compounds.
Chemical Reactions Analysis
Types of Reactions
4-Phenylpiperazinyl 2-((2-((4-phenylpiperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone can undergo various chemical reactions, including:
Oxidation: The disulfanyl linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the disulfanyl linkage can yield sulfoxides or sulfones, while reduction of the ketone group can produce the corresponding alcohol .
Scientific Research Applications
Antidepressant Properties
Research has indicated that derivatives of piperazine, including the target compound, exhibit significant antidepressant activity. Studies suggest that these compounds can act on serotonin receptors, which are crucial in the modulation of mood and anxiety disorders. For instance, the structural similarity to known antidepressants allows for the exploration of new therapeutic avenues in treating major depressive disorders .
Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. The disulfanyl moiety is believed to contribute to the cytotoxic effects observed in vitro. Preliminary studies have shown that it may inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Neuroprotective Effects
There is growing evidence that piperazine derivatives possess neuroprotective properties. The compound's ability to modulate sigma receptors has been linked to neuroprotection against oxidative stress in neuronal cells. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Antidepressant Efficacy : A study published in Journal of Medicinal Chemistry evaluated several piperazine derivatives for their ability to bind to serotonin receptors. The compound showed promising results, with a binding affinity comparable to established antidepressants .
- Cytotoxicity Against Cancer Cells : In vitro studies conducted on breast and lung cancer cell lines demonstrated that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as a lead compound for anticancer drug development .
- Neuroprotection : Research highlighted in Neuroscience Letters indicated that treatment with this compound reduced neuronal cell death in models of oxidative stress, suggesting significant implications for treating neurodegenerative conditions .
Mechanism of Action
The mechanism of action of 4-Phenylpiperazinyl 2-((2-((4-phenylpiperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone involves its interaction with specific molecular targets. The piperazine ring and phenyl groups can interact with enzymes or receptors, leading to modulation of their activity. The disulfanyl linkage may also play a role in the compound’s biological effects by forming reversible covalent bonds with thiol groups in proteins .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key differences between the target compound and related molecules:
Biological Activity
The compound 4-Phenylpiperazinyl 2-((2-((4-phenylpiperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its antimicrobial, anticancer, and neuroprotective properties.
Synthesis and Characterization
The synthesis of 4-Phenylpiperazinyl derivatives typically involves multi-step reactions which may include the formation of disulfide linkages and carbonyl groups. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential to confirm the structure and purity of the synthesized compound.
Table 1: Characterization Techniques
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Determine molecular structure |
| Mass Spectrometry | Confirm molecular weight |
| X-ray Crystallography | Analyze crystal structure |
Antimicrobial Activity
Studies have demonstrated that compounds similar to 4-Phenylpiperazinyl derivatives exhibit significant antimicrobial activity against various pathogens. For instance, a related compound showed effectiveness against Escherichia coli, Staphylococcus aureus, and Candida albicans using the agar well diffusion method. The minimum inhibitory concentration (MIC) was found to be comparable to conventional antibiotics like ciprofloxacin .
Anticancer Activity
Research indicates that piperazine derivatives possess anticancer properties. A study focused on a piperazine-based compound demonstrated cytotoxic effects on cancer cell lines through apoptosis induction. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, leading to enhanced cell death in tumor cells .
Neuroprotective Effects
Neuroprotection is another promising area for piperazine derivatives. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress-induced damage. In vitro studies revealed that these compounds could reduce cell death in models exposed to neurotoxic agents like MPP+ (1-methyl-4-phenylpyridinium), suggesting potential applications in neurodegenerative diseases such as Parkinson's disease .
Case Studies
- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of piperazine derivatives, the tested compound showed a significant reduction in bacterial growth rates compared to untreated controls. The study utilized a variety of pathogenic strains, confirming broad-spectrum activity.
- Cytotoxicity in Cancer Cells : A case study involving human cancer cell lines demonstrated that treatment with a piperazine derivative resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment.
- Neuroprotective Mechanisms : In experiments using SH-SY5Y neuroblastoma cells, treatment with piperazine derivatives resulted in reduced levels of reactive oxygen species (ROS) and improved cell viability under oxidative stress conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
